molecular formula C7H6FNO B111952 2-Amino-6-fluorobenzaldehyde CAS No. 151585-93-2

2-Amino-6-fluorobenzaldehyde

Cat. No.: B111952
CAS No.: 151585-93-2
M. Wt: 139.13 g/mol
InChI Key: DRYBIYUFOUZEOK-UHFFFAOYSA-N
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Description

2-Amino-6-fluorobenzaldehyde is an organic compound with the molecular formula C7H6FNO. It is a derivative of benzaldehyde, where the benzene ring is substituted with an amino group at the second position and a fluorine atom at the sixth position. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-6-fluorobenzaldehyde can be synthesized through various methods. One common approach involves the reaction of 2-amino-6-fluorobenzyl alcohol with an oxidizing agent such as pyridinium chlorochromate (PCC) to yield the desired aldehyde. Another method includes the halogenation of 2-amino-benzaldehyde followed by selective fluorination at the sixth position.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalytic processes to ensure high yield and purity. The use of metal catalysts such as palladium or platinum in the presence of fluorinating agents can facilitate the selective introduction of the fluorine atom.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-fluorobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired substitution

Major Products:

    Oxidation: 2-Amino-6-fluorobenzoic acid

    Reduction: 2-Amino-6-fluorobenzyl alcohol

    Substitution: Depending on the nucleophile, various substituted derivatives

Scientific Research Applications

2-Amino-6-fluorobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Medicine: Research into its derivatives has shown potential in developing new therapeutic agents for treating diseases such as cancer and bacterial infections.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 2-amino-6-fluorobenzaldehyde and its derivatives often involves interactions with specific molecular targets. For example, in biological systems, the compound can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, thereby increasing its efficacy.

Comparison with Similar Compounds

  • 2-Amino-4-fluorobenzaldehyde
  • 2-Amino-5-fluorobenzaldehyde
  • 2-Amino-3-fluorobenzaldehyde

Comparison: 2-Amino-6-fluorobenzaldehyde is unique due to the specific positioning of the fluorine atom, which can influence its reactivity and interactions with other molecules. Compared to its isomers, the 6-fluoro substitution can result in different electronic and steric effects, leading to variations in chemical behavior and biological activity.

Properties

IUPAC Name

2-amino-6-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO/c8-6-2-1-3-7(9)5(6)4-10/h1-4H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRYBIYUFOUZEOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To (2-amino-6-fluoro-phenyl)-methanol (2.49 g, 17.3 mmol) in dichloromethane (30 mL) was added MnO2 (3.01 g, 34.7 mmol, activated). The mixture was refluxed for 3 hrs and then filtered over celite. The mixture was concentrated and purified via silica gel flash chromatography (eluting with 30% ethyl acetate in hexane) to give 2-amino-6-fluoro-benzaldehyde as a yellow solid (1.23 g). tR=2.20 min. (method 1)
Quantity
2.49 g
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30 mL
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Quantity
3.01 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-6-fluorobenzaldehyde
Reactant of Route 2
2-Amino-6-fluorobenzaldehyde
Reactant of Route 3
2-Amino-6-fluorobenzaldehyde
Reactant of Route 4
2-Amino-6-fluorobenzaldehyde
Reactant of Route 5
Reactant of Route 5
2-Amino-6-fluorobenzaldehyde
Reactant of Route 6
2-Amino-6-fluorobenzaldehyde

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